molecular formula C17H35NO2 B166910 Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester CAS No. 79403-22-8

Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester

Cat. No. B166910
CAS RN: 79403-22-8
M. Wt: 285.5 g/mol
InChI Key: KTPHASGENPMMQK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, like “Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester”, typically undergo reactions such as hydrolysis, which is the splitting of the ester bond by water. This reaction can be catalyzed by either an acid or a base .

properties

IUPAC Name

1-(dimethylamino)propan-2-yl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16(2)15-18(3)4/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHASGENPMMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000452
Record name 1-(Dimethylamino)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester

CAS RN

79403-22-8
Record name Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The (N,N-disubstituted amino)-alkanol alkanoates are readily prepared by reacting the corresponding aminoalkinol with lauroyl chloride in the presence of triethylamine. A solvent such as chloroform is optional but preferred. For example, 1-(N,N-dimethylamino)-2-propanol can be reacted with lauroyl chloride in chloroform and in the presence of triethylamine to form 1-(N,N-dimethylamino)-2-propanol dodecanoate (DAIPD).
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(N,N-disubstituted amino)-alkanol alkanoates
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Synthesis routes and methods II

Procedure details

The (N,N-disubstituted amino)-alkanol alkanoates are readily prepared by reacting the corresponding aminoalkanol with lauroyl chloride in the presence of triethylamine. A solvent such as chloroform is optional but preferred. For example, 1-(N,N-dimethylamino)-2-propanol can be reacted with lauroyl chloride in chloroform and in the presence of triethylamine to form 1-(N,N-dimethylamino)-2-propanol dodecanoate (DAIPD).
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(N,N-disubstituted amino)-alkanol alkanoates
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aminoalkanol
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